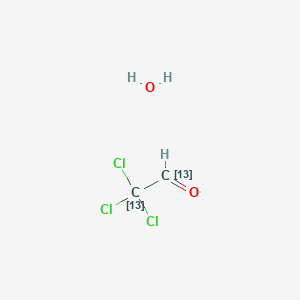
4-acetoxy DMT (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetoxy DMT is an O-acetylated psilocin that is believed to be a synthetic prodrug of psilocin, the psychedelic hallucinogen derived from various mushrooms. Although its pharmacological and toxicological properties are not well known, its activity has been proposed to be somewhat similar to that of psilocybin and psilocin. This product is intended for forensic and research applications.
科学的研究の応用
Metabolic Studies
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) has been the subject of metabolic studies. Research indicates that it may act as a precursor drug to psilocin, similar to psilocybin, with its metabolism involving hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid. The hydrolysis metabolite is notably abundant, suggesting its potential as a biomarker for 4-AcO-DMT consumption (Zhai et al., 2022).
Analytical Chemistry and Forensics
In analytical chemistry, studies have examined the transformation of 4-AcO-DMT under various conditions, such as during pre-injection laboratory procedures. This research is crucial for accurate drug identification in forensic science, especially in distinguishing between 4-AcO-DMT and its metabolites or related substances (Gutman et al., 2022).
Pharmacology and Psychedelic Research
Investigations into the pharmacological effects of 4-AcO-DMT and related tryptamines have been conducted to understand their potential for abuse and therapeutic applications. These studies explore the compounds' interactions with serotonin receptors and their resultant psychoactive effects (Gatch et al., 2020).
Hepatocyte Metabolism
Another area of research involves human hepatocyte metabolism of 4-AcO-DMT, providing insights into its biotransformation pathways. This research is significant for both therapeutic and forensic applications, helping to identify optimal biomarkers for its consumption (Malaca et al., 2022).
特性
分子式 |
C14H18N2O2 · HCl |
|---|---|
分子量 |
282.8 |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H |
InChIキー |
OEPCTLAWMZJUIX-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl |
同義語 |
Acetylpsilocin; 4-acetoxy-N,N-Dimethyltryptamine; 4-AcO DMT |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



